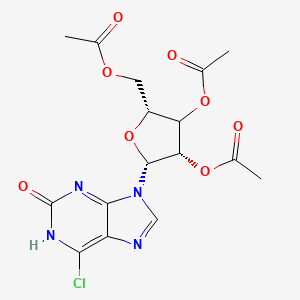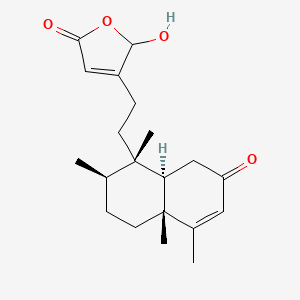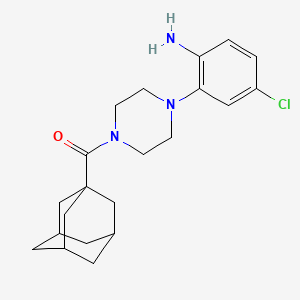
TRPV1 activator-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TRPV1 activator-1 involves the modification of the neck structure of capsaicin. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the synthesis involves standard organic chemistry techniques such as amide bond formation and selective functional group modifications .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. Typically, such compounds are produced using scalable organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
化学反応の分析
Types of Reactions: TRPV1 activator-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
TRPV1 activator-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of TRPV1 ion channels.
Biology: Helps in understanding the role of TRPV1 in pain sensation and neurogenic inflammation.
Medicine: Potential therapeutic applications in treating pain, inflammation, and other conditions involving TRPV1.
Industry: Utilized in the development of new analgesics and anti-inflammatory agents .
作用機序
TRPV1 activator-1 exerts its effects by binding to the TRPV1 ion channel, specifically interacting with the T551 residue. This binding stabilizes the open state of the channel, allowing the influx of cations such as sodium and calcium. This influx leads to the depolarization of nociceptive neurons, resulting in the sensation of pain or heat .
類似化合物との比較
Capsaicin: The primary active component of chili peppers, known for its pain-inducing properties.
Resiniferatoxin: A potent TRPV1 agonist derived from the resin of the Euphorbia resinifera plant.
Dihydrocapsaicin: A capsaicin analog with similar properties but slightly different chemical structure.
Uniqueness: TRPV1 activator-1 is unique due to its modified neck structure, which allows for specific interaction with the T551 residue of the TRPV1 ion channel. This modification enhances its selectivity and potency compared to other TRPV1 agonists .
特性
分子式 |
C18H27NO2S |
|---|---|
分子量 |
321.5 g/mol |
IUPAC名 |
(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enethioamide |
InChI |
InChI=1S/C18H27NO2S/c1-14(2)8-6-4-5-7-9-18(22)19-13-15-10-11-16(20)17(12-15)21-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,22)/b8-6+ |
InChIキー |
GSYUZLOIFZTYCB-SOFGYWHQSA-N |
異性体SMILES |
CC(C)/C=C/CCCCC(=S)NCC1=CC(=C(C=C1)O)OC |
正規SMILES |
CC(C)C=CCCCCC(=S)NCC1=CC(=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12398440.png)
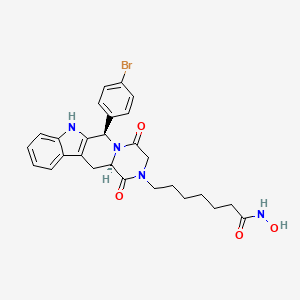


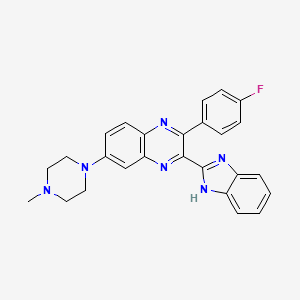
![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)
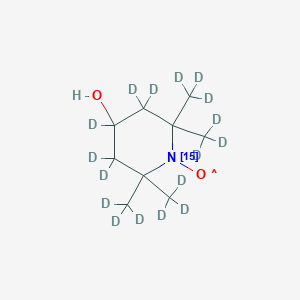

![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)
